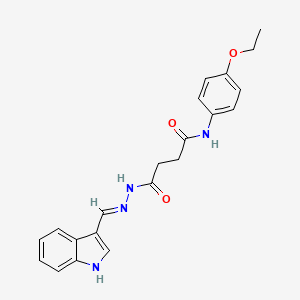
(E)-4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Indole derivatives, such as our compound of interest, have been extensively studied for their potential in treating various types of cancer. They can interfere with cell proliferation and induce apoptosis in cancer cells. Research has shown that these compounds can target specific pathways involved in cancer cell survival, making them promising candidates for chemotherapy agents .
Antimicrobial Activity
The indole moiety is known to possess antimicrobial properties. As such, derivatives like our compound may be effective against a range of microbial infections. They can act on bacterial cell walls or interfere with vital enzymes, leading to the death of the pathogen .
Neurodegenerative Disorders
Indole derivatives have shown potential in the treatment of neurodegenerative disorders. They may offer neuroprotective effects and have been explored for their role in modulating neurotransmitter systems, which could be beneficial in conditions like Alzheimer’s and Parkinson’s disease .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them suitable for research into treatments for chronic inflammatory diseases. They can modulate the body’s immune response and inhibit the production of pro-inflammatory cytokines .
Cardiovascular Health
Some indole derivatives have been found to have cardioprotective effects. They may contribute to the prevention of atherosclerosis by affecting lipid metabolism or by exerting antioxidant effects that protect against vascular damage .
Diabetes Management
Research into indole derivatives also includes their use in managing diabetes. They may influence insulin signaling pathways or help in preserving pancreatic beta-cell function, which is crucial for insulin production .
Obesity and Metabolic Syndrome
The compound’s potential impact on obesity and metabolic syndrome is another area of interest. It could affect adipogenesis and fat storage, thereby playing a role in weight management and metabolic health .
Drug Development and Synthesis
Lastly, indole derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals. The versatility of the indole ring allows for the development of numerous drugs with varied therapeutic effects, making our compound valuable in drug discovery and development processes .
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-2-28-17-9-7-16(8-10-17)24-20(26)11-12-21(27)25-23-14-15-13-22-19-6-4-3-5-18(15)19/h3-10,13-14,22H,2,11-12H2,1H3,(H,24,26)(H,25,27)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRAUOHMEONRHL-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-((1H-indol-3-yl)methylene)hydrazinyl)-N-(4-ethoxyphenyl)-4-oxobutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2889021.png)
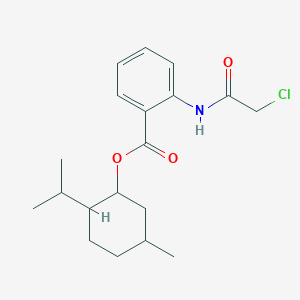
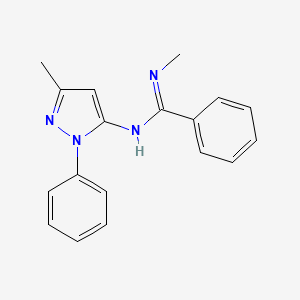
![{[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B2889024.png)
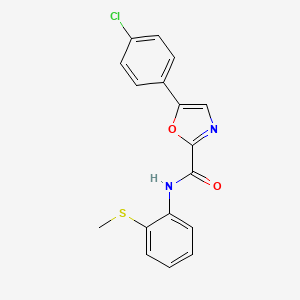

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2889028.png)
![3-cyclopentyl-7-thiomorpholin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889029.png)

![5-ethoxy-6-ethyl-1-methyl-3-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889033.png)
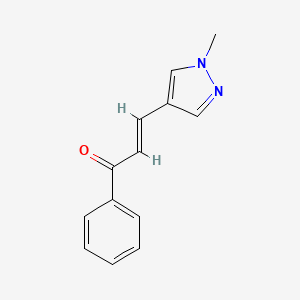

![1-(3,4-dichlorobenzyl)-5-({4-[2-(trifluoromethyl)phenethyl]piperazino}carbonyl)-2(1H)-pyridinone](/img/structure/B2889041.png)
